1,4-Bis(3'-morpholinopropyl-1'-yl-1')benzene
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Overview
Description
1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene is an organic compound characterized by the presence of two morpholine groups attached to a benzene ring via propyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene typically involves the reaction of 1,4-dibromobenzene with morpholine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by morpholine groups. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene can undergo various chemical reactions, including:
Oxidation: The morpholine groups can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxides of the morpholine groups.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research into its derivatives could lead to the development of new drugs with therapeutic potential.
Industry: It can be utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene depends on its specific application. In coordination chemistry, the morpholine groups can coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic or electronic properties due to the interaction between the metal center and the ligand . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, leading to modulation of their activity .
Comparison with Similar Compounds
1,4-Bis(1H-benzimidazol-2-yl)benzene: This compound has benzimidazole groups instead of morpholine groups and exhibits different coordination chemistry and biological activities.
1,4-Bis(hexatriynyl)benzene: This compound contains hexatriynyl groups, leading to unique polymerization properties and applications in materials science.
2,5-Disubstituted 1,4-Bis(4,5-diphenyl-1H-imidazol-2-yl)benzenes: These compounds have imidazole groups and are studied for their electrochemical properties.
Uniqueness: 1,4-Bis(3’-morpholinopropyl-1’-yl-1’)benzene is unique due to the presence of morpholine groups, which impart specific chemical reactivity and coordination properties. The propyl linkers provide flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Properties
CAS No. |
7119-45-1 |
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Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
4-[3-[4-(3-morpholin-4-ylpropyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H32N2O2/c1(9-21-11-15-23-16-12-21)3-19-5-7-20(8-6-19)4-2-10-22-13-17-24-18-14-22/h5-8H,1-4,9-18H2 |
InChI Key |
SKWQXGGBGFIPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC2=CC=C(C=C2)CCCN3CCOCC3 |
Origin of Product |
United States |
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